

SAAP-148: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

SAAP-148 is a synthetic antimicrobial and antibiofilm peptide (SAAP) derived from the human cathelicidin antimicrobial peptide, LL-37.[1][2][3][4] It has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria, including those on the ESKAPE pathogens list (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[5][6] SAAP-148 not only effectively kills planktonic bacteria but also prevents the formation of biofilms and eradicates established biofilms and persister cells.[5][6][7] Its mechanism of action, primarily through the disruption of bacterial cell membranes, makes it a promising candidate in the fight against antibiotic resistance.[4][8] This guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of SAAP-148.

Chemical Properties

SAAP-148 is a 24-amino acid peptide with a C-terminal amidation.[2] Its sequence and key physicochemical properties are summarized below.



Property	Value	Reference
Amino Acid Sequence	Ac- LKRVWKRVFKLLKRYWRQLK KPVR-NH2	[2]
Molecular Formula	C157H269N51O27	[9]
Molecular Weight	3267.10 g/mol	[9]
Net Charge (at pH 7)	+11	[10]
Hydrophobicity	High	[10]
Predicted pKa	Due to the high number of basic residues (Lysine and Arginine), the overall pKa of SAAP-148 is predicted to be high, contributing to its positive charge at physiological pH.	
Predicted Solubility	The high net positive charge of SAAP-148 suggests good solubility in aqueous solutions. [11]	_
Predicted logP	The peptide's amphipathic nature, with both hydrophobic and hydrophilic residues, results in a balanced logP value, enabling it to interact with and partition into lipid membranes.	

Synthesis of SAAP-148

SAAP-148 is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][11] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.



Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of SAAP-148

This protocol outlines the manual synthesis of SAAP-148 on a Rink Amide resin, yielding a C-

terminally amidated peptide.
Materials:
Rink Amide resin
Fmoc-protected amino acids
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine solution (20% in DMF)
 Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
Activator base: DIPEA (N,N-Diisopropylethylamine)
 Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
Diethyl ether
Acetonitrile (ACN)
Water (HPLC grade)
Solid-phase synthesis vessel
• Shaker

Procedure:



- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, 3
 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the solution to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake the reaction vessel for 2 hours at room temperature.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the SAAP-148 sequence (Val, Pro, Lys, etc., up to the N-terminal Leucine).
- N-terminal Acetylation:
 - After the final Fmoc deprotection, wash the resin with DMF.
 - Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
 - Shake for 1 hour.



- Wash the resin with DMF (3 times) and DCM (3 times), then dry under vacuum.
- Cleavage and Deprotection:
 - Add the cleavage cocktail to the dried resin.
 - Gently agitate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and decant the ether.
 - Wash the peptide pellet with cold diethyl ether twice.
- Purification:
 - Dissolve the crude peptide in a minimal amount of ACN/water.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Lyophilize the pure fractions to obtain the final SAAP-148 peptide as a white powder.
- Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Antimicrobial Activity

SAAP-148 exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC) and the Lethal Concentration (LC).

Quantitative Antimicrobial Activity of SAAP-148



Bacterial Species	Condition	MIC (μM)	LC99.9 (μM)	Reference
Staphylococcus aureus	PBS	-	1.6	[4]
Staphylococcus aureus	50% Plasma	-	12.8	[4]
Staphylococcus aureus (MRSA)	RPMI	3.13 - 6.25	-	[2]
Acinetobacter baumannii (MDR)	PBS	-	0.8 - 6.4	[4]
Acinetobacter baumannii (MDR)	50% Plasma	-	6.4 - 25.6	[4]
Pseudomonas aeruginosa	RPMI	3.13	-	[2]
Escherichia coli	RPMI	3.13	-	[2]
Klebsiella pneumoniae	RPMI	6.25	-	[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of SAAP-148.

Materials:

- SAAP-148 stock solution
- Bacterial strains
- Mueller-Hinton Broth (MHB) or other appropriate growth medium



- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Bacterial Inoculum Preparation:
 - Culture the bacterial strain overnight in MHB at 37°C.
 - Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Peptide Dilution Series:
 - Prepare a two-fold serial dilution of the SAAP-148 stock solution in MHB across the wells of the 96-well plate.
- · Inoculation:
 - Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions.
 - Include a positive control well (bacteria without peptide) and a negative control well (broth only).
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of SAAP-148 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mechanism of Action: The Carpet-Like Model

The primary mechanism of action of SAAP-148 involves the disruption of the bacterial cell membrane.[4][8] It is proposed to follow a "carpet-like" model.[1][3][12]

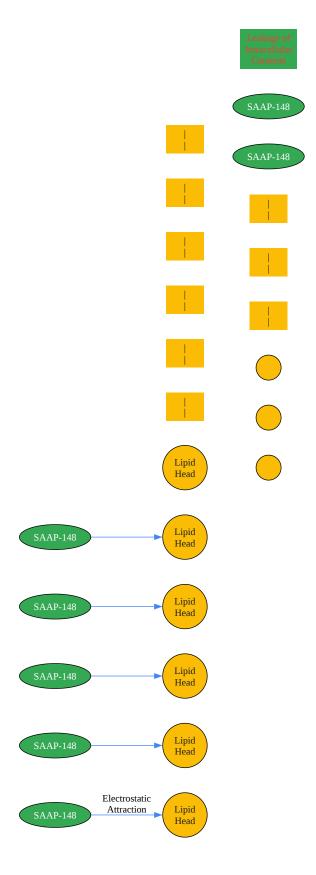






In this model, the cationic SAAP-148 peptides are initially attracted to the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) through electrostatic interactions. The peptides then accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and destabilization, leading to the leakage of intracellular contents and ultimately cell death.[1][3][12] This process does not involve the formation of discrete transmembrane pores, but rather a more generalized disruption of the membrane structure.[4]





Click to download full resolution via product page

Caption: The "carpet-like" mechanism of SAAP-148 action on the bacterial membrane.



Conclusion

SAAP-148 represents a significant advancement in the development of novel antimicrobial agents. Its potent bactericidal and antibiofilm activities against MDR pathogens, coupled with a mechanism of action that is less prone to the development of resistance, make it a strong candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of the chemical properties and synthesis of SAAP-148, which is essential for researchers and drug development professionals working to address the global challenge of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The antimicrobial peptide SAAP-148 combats drug-resistant bacteria and biofilms -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides Hancock Lab [cmdr.ubc.ca]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Designing Analogs of SAAP-148 with Enhanced Antimicrobial and Anti-LPS Activities -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [SAAP-148: A Technical Guide to its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138033#chemical-properties-and-synthesis-of-saap-148]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com